![molecular formula C50H79N13O15S B1678224 Neurokinin A-OH CAS No. 102989-34-4](/img/structure/B1678224.png)
Neurokinin A-OH
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Overview
Description
Neurokinin A-OH is the C-terminal free acid derivative of neurokinin A.
Scientific Research Applications
Physiological Roles
Neurokinin A-OH is involved in several physiological processes:
- Pain Modulation : It has been shown to contribute to nociception, particularly in inflammatory pain models. Studies indicate that this compound can induce internalization of NK1 receptors in spinal neurons, suggesting its role as a pronociceptive neurotransmitter .
- Respiratory Function : The peptide is implicated in bronchoconstriction and mucus secretion in the respiratory system through its action on NK2R, enhancing neurogenic inflammation .
- Gastrointestinal Motility : this compound acts as a potent contractile agonist in the human colon, influencing gastrointestinal motility and potentially contributing to conditions like irritable bowel syndrome .
3.1. Oncology
Recent studies have highlighted the involvement of this compound in cancer biology. The upregulation of NK1R has been correlated with poor prognosis in various cancers. This compound's modulation of the SP/NK-1R system suggests potential therapeutic strategies using NK1R antagonists to inhibit tumor growth and metastasis .
3.2. Neurological Disorders
This compound has been investigated for its role in neurodegenerative diseases and pain management. Its ability to modulate neurotransmission makes it a candidate for developing treatments for conditions such as migraine and neuropathic pain .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Properties
CAS No. |
102989-34-4 |
---|---|
Molecular Formula |
C50H79N13O15S |
Molecular Weight |
1134.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 |
InChI Key |
CHLXODSFZFRYJS-JPQUDPSNSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HKTDSFVGLM |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-OH neurokinin A-OH NKA-OH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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